molecular formula C34H30N10O8S2 B1213409 4,4'-BIS[(4-(PHENYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL)AMINO]STILBENE-2,2'-DISULFONIC ACID CAS No. 7342-13-4

4,4'-BIS[(4-(PHENYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL)AMINO]STILBENE-2,2'-DISULFONIC ACID

Cat. No.: B1213409
CAS No.: 7342-13-4
M. Wt: 770.8 g/mol
InChI Key: ONAMMOQWYFWXJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-methoxy-6-(phenylamino)-1,3,5-triazin-2-yl]amino]- is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes benzenesulfonic acid groups and triazine rings, making it a versatile molecule in chemical synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-methoxy-6-(phenylamino)-1,3,5-triazin-2-yl]amino]- involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through a reaction between cyanuric chloride and aniline derivatives under controlled conditions.

    Introduction of the Benzenesulfonic Acid Groups: The benzenesulfonic acid groups are introduced through sulfonation reactions, where benzene derivatives are treated with sulfuric acid or oleum.

    Coupling Reactions: The final step involves coupling the triazine and benzenesulfonic acid intermediates through a series of condensation reactions, often facilitated by catalysts and specific reaction conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Key aspects include:

    Batch or Continuous Processing: Depending on the scale, batch or continuous processing methods are employed.

    Catalysts and Solvents: The use of specific catalysts and solvents to enhance reaction rates and selectivity.

    Purification Techniques: Advanced purification techniques such as crystallization, distillation, and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-methoxy-6-(phenylamino)-1,3,5-triazin-2-yl]amino]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonamide or sulfinate groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, nitrating agents.

Major Products

The major products formed from these reactions include sulfone derivatives, sulfonamides, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-methoxy-6-(phenylamino)-1,3,5-triazin-2-yl]amino]- has diverse applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of dyes, pigments, and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, affecting their function and activity.

    Pathways Involved: It may influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different substituents on the aromatic ring.

    Triazine derivatives: Compounds with triazine rings but different functional groups attached.

Uniqueness

What sets Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-methoxy-6-(phenylamino)-1,3,5-triazin-2-yl]amino]- apart is its unique combination of benzenesulfonic acid and triazine structures, providing a versatile platform for various chemical modifications and applications.

This detailed article provides a comprehensive overview of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis[5-[[4-methoxy-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

5-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-[2-[4-[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N10O8S2/c1-51-33-41-29(35-23-9-5-3-6-10-23)39-31(43-33)37-25-17-15-21(27(19-25)53(45,46)47)13-14-22-16-18-26(20-28(22)54(48,49)50)38-32-40-30(42-34(44-32)52-2)36-24-11-7-4-8-12-24/h3-20H,1-2H3,(H,45,46,47)(H,48,49,50)(H2,35,37,39,41,43)(H2,36,38,40,42,44)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONAMMOQWYFWXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC4=NC(=NC(=N4)NC5=CC=CC=C5)OC)S(=O)(=O)O)S(=O)(=O)O)NC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N10O8S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4064634
Record name 4,4′-Bis(4-anilino-6-methoxy-s-triazin-2-ylamino)-2,2′-stilbenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

770.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7342-13-4
Record name 2,2′-(1,2-Ethenediyl)bis[5-[[4-methoxy-6-(phenylamino)-1,3,5-triazin-2-yl]amino]benzenesulfonic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7342-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-methoxy-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4′-Bis(4-anilino-6-methoxy-s-triazin-2-ylamino)-2,2′-stilbenedisulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4064634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-bis[(4-anilino-6-methoxy-1,3,5-triazin-2-yl)amino]stilbene-2,2'-disulphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.052
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4'-BIS[(4-(PHENYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL)AMINO]STILBENE-2,2'-DISULFONIC ACID
Reactant of Route 2
Reactant of Route 2
4,4'-BIS[(4-(PHENYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL)AMINO]STILBENE-2,2'-DISULFONIC ACID
Reactant of Route 3
Reactant of Route 3
4,4'-BIS[(4-(PHENYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL)AMINO]STILBENE-2,2'-DISULFONIC ACID
Reactant of Route 4
Reactant of Route 4
4,4'-BIS[(4-(PHENYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL)AMINO]STILBENE-2,2'-DISULFONIC ACID
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4,4'-BIS[(4-(PHENYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL)AMINO]STILBENE-2,2'-DISULFONIC ACID
Reactant of Route 6
Reactant of Route 6
4,4'-BIS[(4-(PHENYLAMINO)-6-METHOXY-1,3,5-TRIAZIN-2-YL)AMINO]STILBENE-2,2'-DISULFONIC ACID

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.